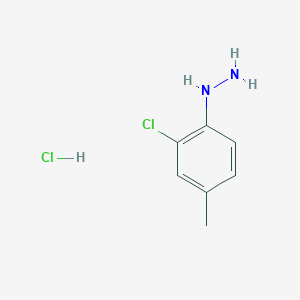

2-Chloro-4-methylphenylhydrazine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSUBZJLENMKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227958-97-6 | |

| Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Diazotization and Reduction Approach (for phenylhydrazine derivatives)

The synthesis of phenylhydrazine hydrochlorides such as 2-Chloro-4-methylphenylhydrazine hydrochloride generally begins with the diazotization of an appropriate aromatic amine, followed by reduction to the hydrazine derivative. The process is as follows:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine reacts with sodium nitrite under acidic conditions to form diazonium salt | 5-10°C, acidic pH | Sodium nitrite (20%), hydrochloric acid | The temperature is critical to prevent decomposition of diazonium salts |

| Reduction | The diazonium salt is reduced to phenylhydrazine derivative | Room temperature, controlled pH | Ammonium sulfite or similar reducing agents | Ammonium sulfite is favored for its solubility and reduced side reactions |

| Hydrazine formation | Hydrazine hydrochloride is precipitated or isolated | Cooling, filtration | Acidic conditions maintained | The final product is washed and dried |

This approach is supported by research into phenylhydrazine hydrochlorides, where diazotization followed by reduction yields the hydrazine compound with high purity, as outlined in patent CN103910650A, which describes similar procedures for chlorinated aromatic hydrazines.

Chlorination of 4-Methylphenol and Subsequent Hydrazine Derivative Formation

Another pathway involves chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol, which can then be converted into the hydrazine derivative through diazotization and reduction:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| Chlorination | 4-methylphenol reacts with chlorine in the presence of Lewis acid catalysts | 23-25°C, continuous or batch process | Chlorine, Lewis acid catalysts (e.g., AlCl₃) | High selectivity for 2-chloro-4-methylphenol; process involves distillation for purification |

| Diazotization | 2-Chloro-4-methylphenol derivative reacts with sodium nitrite under acidic conditions | 5-10°C | Sodium nitrite, hydrochloric acid | Formation of diazonium salt from amino derivatives |

| Hydrazine formation | Reduction of diazonium salt to phenylhydrazine hydrochloride | Room temperature | Reducing agents like ammonium sulfite | Followed by conversion to hydrazine hydrochloride |

This method aligns with the process described in patent US5847236A, which details chlorination of phenolic compounds and subsequent purification steps.

Key Reaction Parameters and Data

Notes on Methodology and Optimization

- Use of ammonium sulfite as a reducing agent enhances solubility and reduces side reactions during reduction steps, as highlighted in patent CN103910650A.

- Temperature control during diazotization and chlorination is vital to prevent by-product formation and ensure high selectivity.

- Catalyst choice (e.g., Lewis acids like AlCl₃ or FeCl₃) significantly influences chlorination efficiency and product purity.

- Work-up procedures such as distillation and crystallization are employed to isolate and purify the final hydrazine hydrochloride with residual impurities minimized.

Análisis De Reacciones Químicas

2-Chloro-4-methylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-4-methylphenylhydrazine hydrochloride is primarily used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of hydrazones, which are important in pharmaceutical chemistry for developing new drugs.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as an agent against certain bacterial infections. Research indicates its effectiveness in studying the resistance mechanisms of Mycobacterium smegmatis to fluoroquinolones, which are critical for treating tuberculosis and other bacterial infections .

Protein Degradation Studies

In biochemical research, this compound serves as a building block for protein degraders. These compounds are designed to selectively target and degrade specific proteins within cells, offering a novel approach to drug development and therapeutic interventions .

Study on Bacterial Resistance

A notable study utilized this compound to explore the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones. The findings demonstrated that this compound could modulate bacterial response mechanisms, providing insights into overcoming resistance in pathogenic strains .

Synthesis of Hydrazones

Research has shown that derivatives of this compound can be synthesized to form hydrazones with various aldehydes and ketones. These hydrazones have been evaluated for their biological activities, including antitumor properties, highlighting the compound's role in drug discovery .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methylphenylhydrazine hydrochloride involves its reactivity with various molecular targets. It can interact with enzymes and other proteins, leading to modifications in their activity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions, which alter the chemical structure and function of the target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the phenyl ring significantly influence solubility, reactivity, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Phenylhydrazine Hydrochlorides

Key Observations :

- Hydrophobicity : The methyl and chloro groups in 2-chloro-4-methylphenylhydrazine HCl increase LogP (3.51) compared to 4-methoxyphenyl (LogP ~1.5) or 4-fluoro derivatives, enhancing lipid solubility for biological applications .

- Melting Points : Halogen substituents (Cl, F) generally elevate melting points due to stronger intermolecular forces. For example, 3-chloro-4-fluoro derivatives melt at 211–212°C, whereas 4-methoxy analogs decompose at lower temperatures .

Mechanistic Insights :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the hydrazine nitrogen, accelerating nucleophilic additions. For example, 2-chloro-4-methylphenylhydrazine HCl reacts efficiently with adamantyl chalcones to form pyrazolines .

- Electron-Donating Groups (OCH₃) : Reduce reactivity in cyclocondensation but improve solubility for aqueous-phase reactions .

Mitigation Strategies :

- Use personal protective equipment (PPE) and work in fume hoods.

- Avoid exposure to nitro-substituted derivatives (e.g., 2-nitrophenylhydrazine HCl), which exhibit higher acute toxicity .

Actividad Biológica

Overview

2-Chloro-4-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂, commonly used in various scientific research applications. Its biological activity is primarily attributed to its reactivity with enzymes and other molecular targets, leading to significant implications in biochemical assays and synthetic chemistry.

The mechanism of action of this compound involves several key processes:

- Enzyme Interaction : The compound can modify enzyme activity through covalent interactions, often leading to altered metabolic pathways.

- Oxidation and Reduction Reactions : It participates in oxidation and reduction reactions, facilitating the transformation of other compounds and influencing biological systems.

- Substitution Reactions : The chlorine atom in the molecule can be substituted by various nucleophiles, which can lead to the formation of diverse derivatives with distinct biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that hydrazine derivatives, including 2-Chloro-4-methylphenylhydrazine, possess antitumor properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation, particularly in models involving HeLa cells .

- Toxicity : As a member of the hydrazine family, this compound has been associated with various toxic effects. Evidence suggests that it may induce liver and kidney toxicity, as well as central nervous system effects, which are critical considerations for its use in research and industry .

Case Studies

- Anticancer Research : A study explored the effects of 2-Chloro-4-methylphenylhydrazine on cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis in malignant cells .

- Toxicological Assessment : A comprehensive evaluation of hydrazines highlighted the carcinogenic potential of compounds within this class, including this compound. Specific studies noted performance decrements in animal models exposed to hydrazines, reinforcing the need for careful handling and exposure limits in laboratory settings .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Properties | Biological Activity |

|---|---|---|

| 2-Chloro-4-methylphenylhydrazine | Reactive hydrazine derivative | Antitumor potential; toxic effects |

| 4-Methylphenylhydrazine hydrochloride | Lacks chlorine; different reactivity | Lower toxicity; less studied |

| 2-Chlorophenylhydrazine hydrochloride | Similar structure; different biological outcomes | Potentially similar toxic effects |

Research Findings

Recent findings emphasize the versatility of this compound in synthetic applications:

- It serves as an intermediate in synthesizing various organic compounds.

- Its reactivity allows for modifications that enhance the biological activity of resultant compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride, and how do they influence experimental design?

- Answer : The compound’s molecular weight (158.63 g/mol) and decomposition temperature (>200°C) are critical for solvent selection and thermal stability assessments. Its hydrazine moiety and hydrochloride salt enhance solubility in polar solvents (e.g., 0.1 M HCl) but necessitate inert atmospheres to prevent oxidation during synthesis . Melting point determination should use slow heating rates due to potential decomposition .

Q. What validated analytical methods are recommended for quantifying this compound in reaction mixtures?

- Answer : NIOSH Method 3518 (revised) recommends HPLC with UV detection at 254 nm, using 0.1 M HCl as a mobile phase modifier to stabilize the hydrazine group . Phosphomolybdic acid (PMA) can be used for colorimetric assays, with calibration curves validated against certified reference standards .

Q. How should researchers safely handle and store this compound to minimize degradation?

- Answer : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis and oxidation . Use fume hoods and PPE (nitrile gloves, lab coats) during handling, as the compound is classified as UN 2811 (toxic solids) . Dispose of waste via neutralization with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Answer : Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or oxidation). Optimize reaction conditions by:

- Controlling pH : Maintain acidic conditions (pH 3–4) using acetic acid to suppress hydrazine dimerization .

- Temperature modulation : Reflux in methanol/chloroform (1:1) improves solubility of intermediates, reducing byproduct formation .

- Stoichiometric precision : Use a 10% molar excess of 3-chlorobenzaldehyde to drive condensation reactions to completion .

Q. What advanced spectroscopic techniques are suitable for structural confirmation of novel derivatives?

- Answer :

- NMR : Compare aromatic proton shifts (δ 7.2–8.1 ppm for chloro-substituted phenyl groups) and hydrazine NH peaks (δ 4.5–5.5 ppm) with PubChem reference data .

- High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]⁺ at m/z 159.05 for the parent compound) and isotopic patterns (chlorine signature) .

- X-ray crystallography : Resolve ambiguities in regiochemistry for isomers, as seen in 4-nitrophenylhydrazine hydrochloride analogs .

Q. How can researchers address instability issues during biological activity assays involving this compound?

- Answer : Instability in aqueous buffers (pH >7) is linked to hydrazine hydrolysis. Mitigate via:

- Buffer modification : Use citrate-phosphate buffers (pH 5.0–6.5) to stabilize the hydrazine group .

- Protective additives : Include 1 mM EDTA to chelate metal ions that catalyze decomposition .

- Real-time monitoring : Employ LC-MS to track degradation products (e.g., chlorotoluene derivatives) during incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.